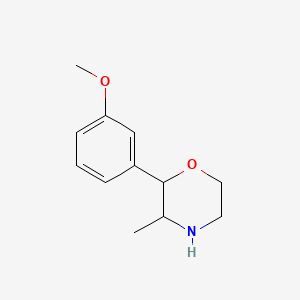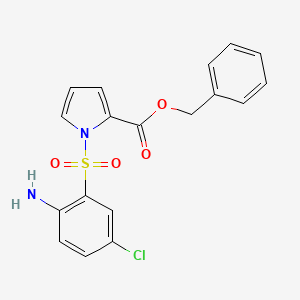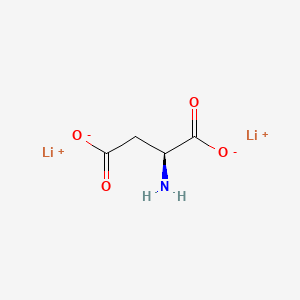
Lithium aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium aspartate is a chemical compound that combines lithium, a metal, with aspartic acid, an amino acid. The molecular formula for this compound is C₄H₆LiNO₄. It is often marketed as a dietary supplement, although its efficacy and safety are not well-supported by systematic reviews. This compound is not approved by the U.S. Food and Drug Administration for the treatment of any medical condition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium aspartate can be synthesized by reacting lithium hydroxide with aspartic acid in an aqueous solution. The reaction typically proceeds at room temperature and results in the formation of this compound and water as a byproduct. The reaction can be represented as follows:
LiOH+C₄H₇NO₄→C₄H₆LiNO₄+H₂O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as described above, with additional steps for purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium aspartate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: The compound can also undergo reduction reactions, but specific details are scarce.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
Lithium aspartate has been studied for various scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and neurotransmitter regulation.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium aspartate involves its interaction with various molecular targets and pathways in the body. Lithium ions can affect neurotransmitter systems, including the regulation of glutamate and serotonin levels. Additionally, lithium can inhibit certain enzymes, such as glycogen synthase kinase-3, which plays a role in cellular signaling and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder, lithium carbonate has a well-established safety and efficacy profile.
Lithium orotate: Suggested to have better bioavailability and lower toxicity compared to lithium carbonate.
Lithium sulfate: Another lithium salt with similar applications in medicine and industry.
Uniqueness of Lithium Aspartate
This compound is unique in that it combines lithium with aspartic acid, which may offer distinct pharmacokinetic properties compared to other lithium salts. more research is needed to fully understand its potential benefits and risks.
Propriétés
Numéro CAS |
32093-25-7 |
|---|---|
Formule moléculaire |
C4H5Li2NO4 |
Poids moléculaire |
145.0 g/mol |
Nom IUPAC |
dilithium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.2Li/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |
Clé InChI |
SUEJICPFWLEIQM-JIZZDEOASA-L |
SMILES isomérique |
[Li+].[Li+].C([C@@H](C(=O)[O-])N)C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].C(C(C(=O)[O-])N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


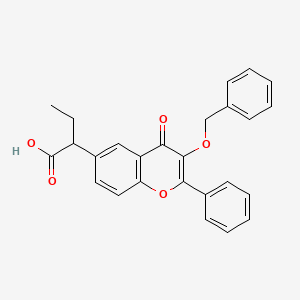
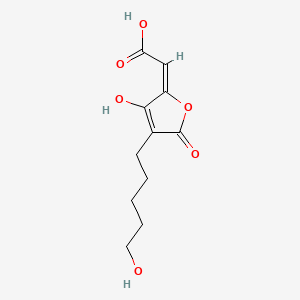
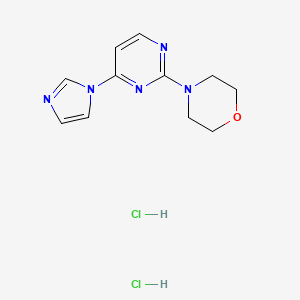
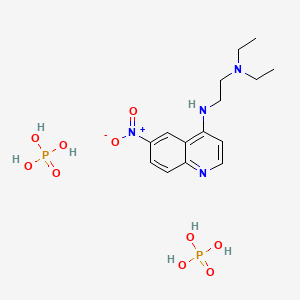
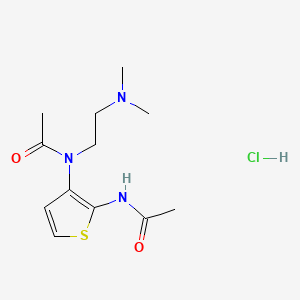
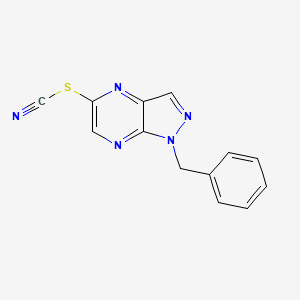
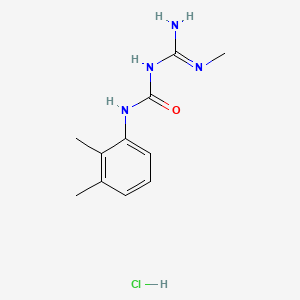
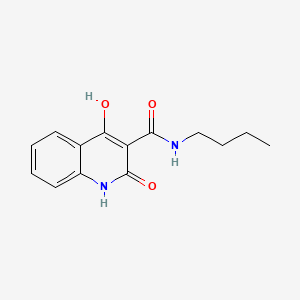
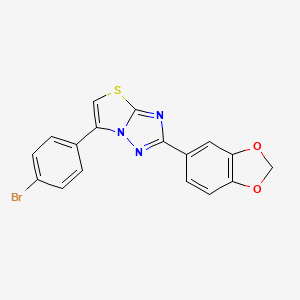
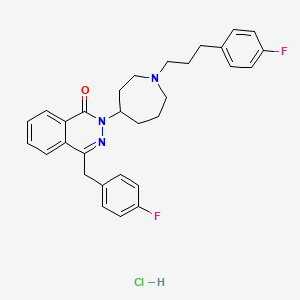
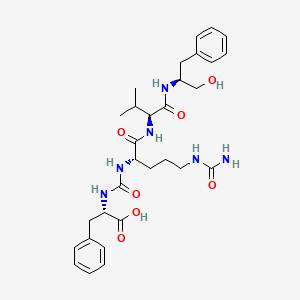
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
